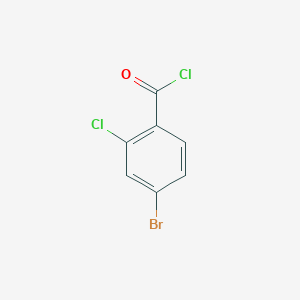

4-Bromo-2-chlorobenzoyl chloride

Descripción

Significance of Halogenated Aromatic Acyl Chlorides in Contemporary Chemical Research

The utility of halogenated aromatic acyl chlorides is rooted in their ability to readily undergo nucleophilic acyl substitution reactions. fiveable.me This reactivity allows for the facile introduction of the halogenated benzoyl moiety into a wide array of molecules, forming the backbone of many complex chemical structures. wikipedia.orgteachy.ai These compounds serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. teachy.aibromchemlaboratories.inanshulchemicals.com The presence of halogen atoms on the aromatic ring not only influences the reactivity of the acyl chloride but also provides strategic points for further functionalization through cross-coupling reactions, thereby expanding their synthetic potential.

Contextualizing 4-Bromo-2-chlorobenzoyl chloride within Modern Synthetic Methodologies

Within this important class of reagents, this compound emerges as a particularly valuable synthetic intermediate. Its unique substitution pattern, featuring both a bromine and a chlorine atom at specific positions on the benzene (B151609) ring, offers a dual-handle for sequential and regioselective modifications. This allows for the construction of highly functionalized and complex molecular architectures. The distinct electronic and steric environment created by the two different halogen atoms influences its reactivity and makes it a key component in the synthesis of a variety of targeted molecules, including specialized pharmaceutical and agrochemical agents. bromchemlaboratories.innbinno.com

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 21900-52-7 chemicalbook.com |

| Molecular Formula | C7H3BrCl2O chemicalbook.com |

| Molecular Weight | 253.91 g/mol chemicalbook.com |

Synthesis and Manufacturing Processes

The primary method for the synthesis of this compound involves the conversion of the corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid. sigmaaldrich.com This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent.

Common laboratory-scale methods utilize reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comgoogle.com For instance, refluxing 4-bromobenzoic acid with thionyl chloride is a standard procedure to yield the corresponding acyl chloride. A similar approach is expected for the synthesis of this compound from 4-bromo-2-chlorobenzoic acid. The reaction of 5-bromo-2-chlorobenzoic acid with oxalyl chloride is a documented step in the synthesis of intermediates for pharmaceuticals. google.comgoogle.com

On an industrial scale, the manufacturing process would likely involve the reaction of 4-bromo-2-chlorobenzoic acid with a cost-effective chlorinating agent. google.com Purification of the resulting this compound is typically achieved through distillation under reduced pressure to remove any excess reagent and byproducts.

Applications in Organic Synthesis

The strategic placement of two different halogens makes this compound a valuable precursor in the synthesis of a range of specialty chemicals.

Precursor for the Synthesis of Pharmaceuticals

Halogenated benzoyl chlorides are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). bromchemlaboratories.innih.gov While direct applications of this compound in specific drug synthesis were not detailed in the provided results, its structural motifs are found in various biologically active molecules. For example, the related compound 4-bromo-2-chlorobenzonitrile (B136228) is an intermediate in the synthesis of pharmaceuticals. nbinno.comguidechem.com The reactivity of the acyl chloride allows for the formation of amide and ester linkages, which are common functionalities in drug molecules. wikipedia.org For instance, 5-bromo-2-chlorobenzoyl chloride is a key intermediate in the synthesis of dapagliflozin, an anti-diabetic drug. google.com

Role in the Development of Agrochemicals

In the agrochemical industry, halogenated benzoyl chlorides are used to produce herbicides, pesticides, and fungicides. bromchemlaboratories.in The resulting complex molecules derive their efficacy from the specific substitution patterns on the aromatic ring. Profenofos, an organophosphate pesticide, contains a 4-bromo-2-chlorophenyl group, highlighting the importance of this substitution pattern in creating bioactive molecules. nih.gov The related 4-bromo-2-chlorobenzonitrile is also a key intermediate in the synthesis of various pesticides and herbicides. nbinno.com

Intermediate in the Production of Specialty Chemicals

The reactivity of this compound also lends itself to the production of various specialty chemicals, including dyes and pigments. bromchemlaboratories.innbinno.com The acyl chloride group can be used to introduce the 4-bromo-2-chlorobenzoyl moiety into larger chromophoric systems.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dominated by the electrophilic nature of the carbonyl carbon.

Reactivity towards Nucleophiles

Acyl chlorides are highly reactive towards a wide range of nucleophiles. fiveable.mewikipedia.org this compound will readily react with water (hydrolysis) to form 4-bromo-2-chlorobenzoic acid, with alcohols to form esters, and with amines to form amides. wikipedia.org A documented example is the reaction of 4-bromo-2-chloro benzoic acid with methanol (B129727) in the presence of gaseous hydrochloric acid to produce the corresponding methyl ester. chemicalbook.com

Participation in Friedel-Crafts Reactions

This compound can act as an electrophile in Friedel-Crafts acylation reactions. wikipedia.orgwikipedia.org In the presence of a Lewis acid catalyst, such as aluminum chloride, it can acylate aromatic compounds to form ketones. scribd.comscribd.comchegg.com For example, the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole (B1680304) is a key step in the synthesis of an intermediate for dapagliflozin. google.comgoogle.com The directing effects of the bromo and chloro substituents will influence the regioselectivity of these reactions.

Synthesis of Common Derivatives (Esters, Amides, Ketones)

The high reactivity of this compound makes it a straightforward starting material for the synthesis of various derivatives.

Esters: Reaction with an alcohol will yield the corresponding ester.

Amides: Reaction with a primary or secondary amine will produce the corresponding amide.

Ketones: Friedel-Crafts acylation of an aromatic compound with this compound will result in the formation of a ketone.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-chlorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYXATIWDIHXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 4 Bromo 2 Chlorobenzoyl Chloride

Precursor Synthesis and Derivatization Strategies

The primary and most direct route to 4-bromo-2-chlorobenzoyl chloride involves the conversion of the corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid. This precursor is readily available and serves as the starting point for the crucial acyl chloride formation.

Synthesis from Substituted Benzoic Acids (e.g., 4-Bromo-2-chlorobenzoic Acid)

The foundational step in producing this compound is the chlorination of 4-bromo-2-chlorobenzoic acid. This transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis, enabling subsequent reactions such as Friedel-Crafts acylations, esterifications, and amidations. The selection of the appropriate chlorinating agent is critical for the success of this conversion.

Reagents for Acyl Chloride Formation (e.g., Thionyl Chloride, Oxalyl Chloride)

Two of the most commonly employed reagents for the synthesis of acyl chlorides from carboxylic acids are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). shirazu.ac.ir Both reagents are effective in converting 4-bromo-2-chlorobenzoic acid to its acyl chloride derivative.

Thionyl Chloride: The reaction with thionyl chloride is a widely used method. orgsyn.org It offers the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal from the reaction mixture. orgsyn.org The reaction is often carried out in an inert solvent or, in some procedures, neat thionyl chloride is used in excess. google.com

Oxalyl Chloride: Oxalyl chloride is another powerful reagent for this transformation. google.com It is known for its milder reaction conditions compared to thionyl chloride and often provides cleaner reactions with fewer side products. The byproducts of the reaction with oxalyl chloride, which include carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gaseous. google.com

The choice between thionyl chloride and oxalyl chloride can depend on factors such as the scale of the reaction, the desired purity of the final product, and the sensitivity of other functional groups present in the molecule.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity of this compound necessitates careful optimization of reaction parameters. Key factors that significantly influence the outcome of the synthesis include the choice of catalyst, solvent, and temperature.

Solvent Effects and Temperature Control in Acylation Reactions

The choice of solvent can have a profound effect on the reaction's success. Inert aprotic solvents are generally preferred for the synthesis of acyl chlorides to prevent any unwanted side reactions. Dichloromethane is a frequently used solvent in these reactions due to its inertness and ease of removal. google.com Some procedures also report the use of the chlorinating agent itself as the solvent, particularly when thionyl chloride is used in excess. google.com

Temperature control is another critical parameter. The reaction is often initiated at a low temperature, such as 0-5 °C, and then allowed to warm to room temperature or heated to reflux to ensure completion. orgsyn.org Precise temperature management is essential to control the reaction rate and minimize the formation of impurities that can arise from side reactions at elevated temperatures. For instance, in the synthesis of related chlorobenzoyl chlorides, controlling the temperature can influence the isomeric distribution of the product.

Advanced Purification Techniques for Research-Grade Compound Isolation

To obtain this compound of high purity, suitable for research and pharmaceutical applications, advanced purification techniques are employed.

The crude product is often first subjected to distillation under reduced pressure. This method is effective in separating the desired acyl chloride from less volatile impurities and any remaining high-boiling solvents.

Following distillation, washing the organic phase with a mild basic solution, such as a 5% sodium bicarbonate solution, can neutralize and remove any residual acidic impurities like hydrogen chloride or unreacted carboxylic acid. google.com This is typically followed by washing with water to remove any remaining salts.

For achieving research-grade purity, recrystallization is a powerful technique. A suitable solvent or a mixture of solvents is chosen in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. For instance, a mixed solvent system of ethanol (B145695) and water has been reported for the recrystallization of related compounds. google.com

Reactivity and Mechanistic Investigations of 4 Bromo 2 Chlorobenzoyl Chloride in Organic Transformations

Electrophilic Acylation Reactions

The acyl chloride group in 4-bromo-2-chlorobenzoyl chloride is a highly reactive electrophilic center, readily participating in acylation reactions. This reactivity is central to its application in the synthesis of a variety of aromatic ketones and other carbonyl-containing compounds.

Friedel-Crafts Acylation with Aromatic Substrates

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. In this reaction, this compound serves as the acylating agent, reacting with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

The general mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to form the acylium ion. This electrophile then undergoes electrophilic aromatic substitution with the substrate. The presence of the deactivating bromo and chloro substituents on the benzoyl chloride ring can influence the reactivity of the acylium ion.

A notable application of this reaction is in the synthesis of multi-substituted benzophenones. For instance, the Friedel-Crafts acylation of phenetole (B1680304) with 5-bromo-2-chlorobenzoyl chloride (an isomer of the title compound) is a key step in the preparation of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685). This reaction highlights the utility of substituted benzoyl chlorides in building complex molecular architectures.

Table 1: Examples of Friedel-Crafts Acylation Reactions

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

| Benzene (B151609) | Benzoyl chloride | AlCl₃ | Benzophenone | |

| Toluene | Benzoyl chloride | AlCl₃ | 2- and 4-Methylbenzophenone | |

| Anisole | tert-Butylacetyl chloride | AlCl₃ | t-Butyl p-methoxyphenyl ketone | |

| Phenetole | 5-Bromo-2-chlorobenzoyl chloride | AlCl₃ on silica (B1680970) gel | 5-Bromo-2-chloro-4'-ethoxy benzophenone |

Nucleophilic Acyl Substitution Reactions with Various Nucleophiles (e.g., Amines, Alcohols)

The carbonyl carbon of this compound is highly susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. This class of reactions is fundamental to the synthesis of esters, amides, and other carboxylic acid derivatives. The general mechanism involves a two-step addition-elimination process. First, the nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group, in this case, the chloride ion, is eliminated, regenerating the carbonyl double bond.

The reactivity of the acyl chloride towards nucleophiles is significantly higher than that of other carboxylic acid derivatives like esters or amides. This high reactivity allows for the efficient conversion of this compound into a wide range of products under mild conditions.

For example, the reaction with alcohols (alcoholysis) yields esters. The reaction of benzoyl chloride with 2-propanol, for instance, produces isopropyl benzoate. Similarly, reaction with amines (aminolysis) affords amides. The reaction of acetyl chloride with primary or secondary amines is a common method for amide synthesis.

Table 2: Nucleophilic Acyl Substitution Reactions of Acyl Chlorides

| Acyl Chloride | Nucleophile | Product Type | Reference |

| Benzoyl chloride | Methanol (B129727) | Ester (Methyl benzoate) | |

| Benzoyl chloride | Potassium acetate | Anhydride (Acetic benzoic anhydride) | |

| Acetyl chloride | 2-Methylaniline | Amide (N-(2-methylphenyl)acetamide) | |

| Carboxylic acid | Thionyl chloride | Acid chloride |

Kinetic Studies of Acylation Processes

Kinetic studies of Friedel-Crafts acylation reactions provide valuable insights into the reaction mechanism and the factors influencing the reaction rate. Research on the aluminum chloride-catalyzed reaction

Derivatization and Functional Group Interconversions

This compound is a versatile intermediate in organic synthesis, readily undergoing derivatization and functional group interconversions at its acyl chloride moiety. These transformations allow for the introduction of a wide array of functionalities, paving the way for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

Reduction of the Acyl Chloride Moiety

The reduction of the acyl chloride group in this compound to an alcohol or aldehyde is a fundamental transformation. A common method for the reduction to the corresponding benzyl (B1604629) alcohol, 4-bromo-1-chloro-2-(hydroxymethyl)benzene, involves the use of sodium borohydride (B1222165). This reaction is often carried out in situ following a Friedel-Crafts acylation. For instance, after reacting this compound (referred to as 5-bromo-2-chlorobenzoyl chloride in some literature) with a suitable aromatic compound like phenetole in the presence of a Lewis acid such as aluminum chloride, the resulting ketone intermediate can be directly reduced. google.com This one-pot approach is efficient as it avoids the isolation of the intermediate benzophenone. google.com

Another reducing agent that has been employed is triethylsilane in the presence of a Lewis acid. google.com The choice of reducing agent and reaction conditions can be critical. For example, in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate for dapagliflozin, the reduction of the intermediate benzophenone is performed at a controlled temperature of 50°C in acetonitrile (B52724) to prevent the formation of unwanted byproducts. google.com

It is important to note that the reactivity of reducing agents varies. While powerful reducing agents like lithium aluminum hydride (LAH) can reduce acyl chlorides, they are often less selective and can also reduce other functional groups present in the molecule. imperial.ac.uk Sodium borohydride is a milder reducing agent and is generally preferred for its chemoselectivity, especially when other reducible groups are present. imperial.ac.uk

Conversions to Other Acid Derivatives (e.g., Esters, Amides, Anhydrides)

The acyl chloride functionality of this compound is a highly reactive electrophilic center, making it an excellent precursor for the synthesis of various carboxylic acid derivatives, including esters, amides, and anhydrides.

Esters: Esterification is readily achieved by reacting this compound with an alcohol. For example, the synthesis of methyl 4-bromo-2-chlorobenzoate has been reported by treating the corresponding carboxylic acid with methanol in the presence of gaseous hydrochloric acid. chemicalbook.com While this method starts from the carboxylic acid, the acyl chloride can be directly reacted with an alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Amides: The formation of amides from this compound is a common and important transformation. The Schotten-Baumann reaction conditions, which involve reacting the acyl chloride with an amine in the presence of a base, are frequently employed. fishersci.it A variety of amines, including primary and secondary amines, can be used to generate the corresponding amides. nih.govresearchgate.net The reaction is typically carried out at room temperature and can provide good to excellent yields. nih.govresearchgate.net

Modern methods for amide bond formation often involve the in situ generation of activating agents. For instance, a methodology has been described for the amidation of carboxylic acids by generating phosphonium (B103445) salts in situ from N-chlorophthalimide and triphenylphosphine (B44618). nih.govresearchgate.netacs.org This approach allows for the conversion of a wide range of carboxylic acids, including aromatic ones, into their corresponding amides under mild conditions. nih.govresearchgate.netacs.org

Anhydrides: Symmetrical anhydrides can be prepared from acyl chlorides. A general method involves the reaction of an acyl chloride with the corresponding carboxylic acid in the presence of a base like pyridine. orgsyn.org The pyridine hydrochloride byproduct is then removed by filtration. orgsyn.org Another approach involves the reaction of the acyl chloride with pyridine, followed by treatment with water. orgsyn.orgnih.gov For the synthesis of unsymmetrical anhydrides, the reaction of an acyl chloride with the sodium salt of a different carboxylic acid can be utilized. nih.gov More recently, methods using triphenylphosphine oxide and oxalyl chloride have been developed for the efficient synthesis of anhydrides from carboxylic acids under mild conditions. nih.gov

The table below summarizes the various derivatization reactions of this compound.

| Derivative | Reagent(s) | General Conditions | Reference(s) |

| Alcohol | Sodium borohydride or Triethylsilane/Lewis Acid | In situ reduction after Friedel-Crafts acylation | google.com |

| Ester | Alcohol (e.g., Methanol) | With HCl catalyst or base (e.g., Pyridine) | chemicalbook.com |

| Amide | Primary or Secondary Amine | Schotten-Baumann conditions (with base) | fishersci.itnih.govresearchgate.net |

| Anhydride | Carboxylic Acid/Pyridine or Pyridine/Water | Formation of symmetrical anhydrides | orgsyn.orgnih.gov |

Applications of 4 Bromo 2 Chlorobenzoyl Chloride As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the acyl chloride functional group makes 4-bromo-2-chlorobenzoyl chloride an excellent starting point for the construction of intricate molecular frameworks, particularly heterocyclic systems.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound provides a direct route to incorporating the 4-bromo-2-chlorophenyl moiety into various heterocyclic scaffolds.

Oxadiazoles: One common pathway involves the reaction of this compound with a suitable hydrazine (B178648) derivative. For instance, reaction with hydrazine hydrate (B1144303) would likely first form 1,2-bis(4-bromo-2-chlorobenzoyl)hydrazine. researchgate.net More broadly, it can react with amidoximes to form 1,2,4-oxadiazole (B8745197) rings, a scaffold present in numerous pharmacologically active compounds. nih.gov This reaction proceeds by initial acylation of the amidoxime, followed by cyclization to yield the 3-(4-bromo-2-chlorophenyl)-5-substituted-1,2,4-oxadiazole. nih.gov

Oxazolones: In a reaction analogous to the Erlenmeyer-Plöchl synthesis, this compound can react with N-acyl-glycine or other amino acids. researchgate.net This process would yield azlactones or oxazolones, which are themselves valuable intermediates for synthesizing peptides, amino acids, and other bioactive molecules.

Hydrazine Derivatives: The reaction between benzoyl chlorides and hydrazine hydrate can be controlled to produce various hydrazides. researchgate.net These hydrazides are stable intermediates that can be used in subsequent reactions to form more complex heterocyclic systems like pyrazoles or triazoles.

The table below summarizes representative heterocyclic systems that can be synthesized using this compound as a key reactant, based on established chemical transformations.

| Heterocyclic System | Co-reactant | Synthetic Pathway |

| 1,2,4-Oxadiazoles | Amidoximes | Acylation followed by cyclodehydration nih.gov |

| Oxazolones (Azlactones) | N-Acyl Amino Acids | Erlenmeyer-Plöchl type condensation researchgate.net |

| Benzoylhydrazides | Hydrazine | Acylation of hydrazine researchgate.net |

This table is based on analogous chemical reactions and represents potential synthetic routes.

While specific examples of asymmetric transformations directly employing this compound are not widely documented, its chemical nature allows for its application in chiral synthesis, particularly as a chiral derivatizing agent (CDA).

A CDA is an enantiomerically pure compound that reacts with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be distinguished and quantified using standard techniques like NMR spectroscopy or chromatography. wikipedia.org As an acyl chloride, this compound can react with chiral alcohols or amines to form diastereomeric esters or amides, respectively. The distinct signals of these diastereomers in an NMR spectrum would allow for the determination of the enantiomeric excess (ee) of the original alcohol or amine sample. wikipedia.org

Furthermore, the 4-bromo-2-chlorobenzoyl group can be introduced into a molecule via a Friedel-Crafts acylation reaction to produce a prochiral ketone. The subsequent asymmetric reduction of this ketone would be a key step in a chiral synthesis, establishing a stereocenter and leading to an enantiomerically enriched alcohol.

Role in the Development of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The 4-bromo-2-chlorophenyl motif is a recognized structural element in the design of bioactive molecules. The benzoyl chloride is the activated form of 4-bromo-2-chlorobenzoic acid, which is itself classified as a pharmaceutical intermediate, facilitating the incorporation of this scaffold. custchemvip.com

The utility of the 4-bromo-2-chlorophenyl core is evident from its presence in precursors to a range of bioactive agents. The closely related compound, 4-bromo-2-chlorobenzonitrile (B136228), is used as an intermediate in the synthesis of various pharmaceutical compounds, including antidepressants, antipsychotics, and anti-inflammatory drugs. nbinno.com It is also employed in the production of agrochemicals like fungicides and herbicides. nbinno.com this compound serves as a key reagent to build these molecular frameworks, as the acyl chloride group readily reacts with amines, alcohols, and other nucleophiles to form stable amide and ester linkages, which are central features of many drug molecules.

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, aiming to optimize the biological activity of a lead compound by making systematic structural modifications. This compound is an ideal tool for this purpose, allowing medicinal chemists to introduce a specific and fixed substitution pattern onto an aromatic ring.

The defined positions of the bromine and chlorine atoms provide precise control over the steric and electronic properties of the resulting analog. By comparing the biological activity of a compound containing the 4-bromo-2-chlorophenyl group with analogs containing different substitution patterns (e.g., 4-fluoro-2-bromo or 3,4-dichloro), researchers can probe the importance of halogen size, position, and electronic influence on the molecule's interaction with its biological target. For example, the distinct pharmacological profiles of isomeric hydrazides are often attributed to how the specific halogen positioning influences steric and electronic interactions with target proteins. The use of this compound enables the synthesis of a distinct data point in these complex SAR matrices, contributing to a deeper understanding of how molecular structure dictates biological function.

Applications in Materials Science Research

In materials science, the properties of polymers and other materials can be finely tuned by incorporating specific functional monomers. While literature specifically detailing the use of this compound is limited, its structural features make it a promising candidate for creating advanced materials.

Acyl chlorides are used to functionalize polymers and surfaces. The 4-bromo-2-chlorobenzoyl group could be attached to polymer backbones containing hydroxyl or amine groups to modify properties such as thermal stability, flame retardancy (due to the halogen content), and refractive index. Close analogs are already used to create functionalized materials for electronic and optical applications by incorporating specific functional groups into polymer matrices.

Furthermore, the presence of two different halogens (bromine and chlorine) on the aromatic ring offers potential for selective, stepwise functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in certain cross-coupling reactions (e.g., Suzuki, Sonogashira). This differential reactivity could be exploited to first attach the molecule to a polymer or surface via the bromo-position, leaving the chloro-position available for subsequent modification. This approach is analogous to the use of "thio-bromo click" reactions to modify polymer precursors, highlighting the utility of a reactive bromine handle in polymer chemistry. rsc.org For instance, novel polymers have been synthesized by copolymerizing styrene (B11656) with halogen ring-substituted phenylcyanoacrylates, demonstrating the role of such halogenated monomers in creating materials with tailored properties. researchgate.net

Monomer in Polymer Synthesis

The bifunctional nature of this compound, possessing a reactive acyl chloride for polymerization and halogen atoms for further modification or property enhancement, makes it a candidate for creating specialized polymers such as polyamides and polyarylates. The principles of polycondensation, where a diacyl chloride reacts with a diamine or a bisphenol, can be applied to this monomer.

While direct and extensive research on the homopolymerization of this compound or its use as a comonomer is not widely documented in publicly available literature, its structural similarity to other diacyl chlorides used in the synthesis of high-performance polymers, such as aramids, suggests its potential in this field. The presence of both bromine and chlorine atoms is anticipated to impart significant flame-retardant properties to the resulting polymers.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Potential Polymer Characteristics |

| Polyamide | Aromatic Diamine (e.g., p-phenylenediamine) | High thermal stability, chemical resistance, flame retardancy |

| Polyarylate | Bisphenol (e.g., Bisphenol A) | Good mechanical properties, thermal stability, optical clarity |

This table represents theoretical polymerization reactions based on the known reactivity of acyl chlorides and the anticipated contribution of the halogen substituents.

Precursor for Functional Coatings and Advanced Materials

The reactivity of the acyl chloride group in this compound allows for its grafting onto surfaces or incorporation into existing polymer backbones, thereby creating functional coatings. The halogen atoms can serve as sites for subsequent chemical modifications, enabling the fine-tuning of surface properties such as hydrophobicity, adhesion, and biocompatibility.

Although specific examples of functional coatings derived directly from this compound are not prevalent in current research, the use of similar halogenated benzoyl chlorides in material science points towards this possibility. For instance, the introduction of such moieties can enhance the performance of materials in harsh environments.

Table 2: Potential Applications in Functional Coatings and Advanced Materials

| Application Area | Method of Incorporation | Anticipated Benefit |

| Flame-Retardant Coatings | Surface grafting or as an additive in a polymer matrix | Improved fire safety of the coated material |

| High-Refractive-Index Polymers | Incorporation into polymer backbone | Use in optical applications |

| Precursor for Crosslinked Materials | Post-polymerization modification of the halogen atoms | Enhanced mechanical strength and thermal stability |

This table outlines hypothetical applications based on the chemical functionalities of this compound and established principles in materials science.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Chlorobenzoyl Chloride and Its Derivatives

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory and related electronic structure methods are fundamental to predicting the chemical behavior of 4-bromo-2-chlorobenzoyl chloride. By modeling the distribution and energies of electrons, these approaches can forecast the molecule's stability, reactivity, and the sites most susceptible to chemical attack.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional conformation and key reactivity indicators.

Researchers employ DFT to perform geometry optimization, a process that finds the lowest energy arrangement of the atoms, representing the molecule's most stable structure. A critical aspect of this for this compound is the dihedral angle between the acyl chloride group (-COCl) and the benzene (B151609) ring. DFT calculations can reveal whether a planar or a non-planar conformation is energetically favored.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Predicts chemical stability and reactivity |

Note: The values presented are illustrative and representative of typical DFT calculation results for similar halogenated aromatic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution.

For this compound, the MEP surface reveals distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): These regions are electron-rich and are prone to attack by electrophiles. They are typically located around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the halogen atoms.

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The most significant area of positive potential is found on the carbonyl carbon, making it the primary site for acylation reactions. Additionally, due to the phenomenon of halogen bonding, regions of positive potential, known as sigma-holes (σ-holes), exist on the outer side of the bromine and chlorine atoms along the C-Br and C-Cl bond axes. researchgate.net

This analysis allows chemists to predict how the molecule will interact with other reagents. For instance, a nucleophile will preferentially attack the blue region around the carbonyl carbon, initiating an acylation reaction.

Table 2: Predicted Reactive Sites from Electrostatic Potential Analysis

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Carbon | Strongly Positive | Primary site for nucleophilic attack |

| Carbonyl Oxygen | Strongly Negative | Site for electrophilic attack/coordination |

| Bromine Atom (σ-hole) | Moderately Positive | Can act as a halogen bond donor |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the precise pathways of chemical reactions, including identifying short-lived, high-energy transition states that are challenging to observe experimentally.

Acylation is the characteristic reaction of this compound. Computational methods can model the entire reaction coordinate for the acylation of a nucleophile (such as an alcohol or an amine). This involves calculating the energy of the system as the reactants approach each other, form a tetrahedral intermediate, and then release the chloride leaving group to form the final product.

The highest point on this energy profile corresponds to the transition state. By analyzing the geometry and energy of the transition state, chemists can calculate the activation energy (Ea) for the reaction. A lower activation energy signifies a faster reaction rate. Such analyses can compare the reactivity of this compound with other acyl chlorides and predict how changes in the nucleophile will affect the reaction rate. Computational studies on related systems have shown that electrostatic effects in the transition state are crucial for determining reactivity. acs.org

The two halogen substituents, bromine and chlorine, have a profound influence on the reactivity of the benzoyl chloride. Both halogens are strongly electron-withdrawing through the inductive effect, which pulls electron density away from the aromatic ring and, importantly, from the carbonyl carbon. This inductive withdrawal increases the positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive toward nucleophiles compared to unsubstituted benzoyl chloride.

Computational models can quantify these electronic effects. While both halogens are inductively withdrawing, bromine is less electronegative than chlorine but more polarizable. These differences can influence reaction rates and even alter reaction pathways. For example, the different bond dissociation energies of C-Br versus C-Cl can lead to different selectivities in radical reactions or degradation pathways under specific conditions, such as photocatalysis. mdpi.com

Table 3: Comparison of Halogen Electronic Effects

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Net Effect on Carbonyl Reactivity |

|---|---|---|---|---|

| Chlorine | 3.16 | Strongly withdrawing (-I) | Weakly donating (+R) | Strong activation |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov While a specific QSAR model for this compound itself is not the focus, this methodology is crucial for designing and predicting the properties of its derivatives.

In a QSAR study, a series of derivatives would be synthesized, and their activity (e.g., inhibitory concentration against an enzyme, or reaction rate) would be measured. Then, various molecular descriptors for each derivative are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties.

For derivatives of this compound, relevant descriptors would include:

Electronic Descriptors: Hammett constants, partial atomic charges, dipole moment.

Steric Descriptors: Molar refractivity, van der Waals volume, surface area.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.

Using statistical methods like multiple linear regression (MLR), a mathematical model is created that correlates the descriptors with the observed activity. nih.gov A statistically robust QSAR model (indicated by high r² and Q² values) can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent or effective compounds. mdpi.comresearchgate.net

Table 4: Common Descriptors for QSAR Modeling of Halogenated Aromatic Compounds

| Descriptor Type | Example Descriptor | Property Measured |

|---|---|---|

| Electronic | GATS (Geary Autocorrelation) | Charge distribution |

| Electronic | C-006 (Atom-centered fragments) | Presence of specific atoms (e.g., Cl) nih.gov |

| Steric/Topological | MATS7v (Moran Autocorrelation) | van der Waals volume distribution nih.gov |

| Hydrophobic | LogP | Lipophilicity/water solubility |

Predictive Models for Biological or Material Properties

Predictive modeling in chemistry utilizes computational algorithms to forecast the biological activities or material properties of molecules based on their structural features. mdpi.com These models are instrumental in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis. For derivatives of this compound, predictive models can estimate various physicochemical and pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

In a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share structural similarities with derivatives of this compound, in silico ADMET predictions were performed. nih.gov These models are crucial for assessing the drug-likeness of compounds. The synthesized compounds were found to adhere to Lipinski's rule of five and Veber's rule, suggesting good oral bioavailability. nih.gov The predicted ADMET properties indicated that the compounds possess favorable characteristics, such as good solubility and absorption profiles with negligible predicted toxicity. nih.gov

For instance, the predicted properties for a specific derivative, N-(4-Bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide, can be summarized in a data table.

Table 1: Predicted ADMET Properties of N-(4-Bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide

| Property | Predicted Value/Range | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |

| LogP | < 5 | Adherence to Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule |

| Rotatable Bonds | ≤ 10 | Indicator of good oral bioavailability (Veber's Rule) |

| Topological Polar Surface Area | ≤ 140 Ų | Indicator of good oral bioavailability (Veber's Rule) |

| In vivo BBB penetration | Low to moderate | Predicts distribution in the body |

| Protein Binding Capacity | High (95.75–100%) | Indicates strong interaction with proteins |

| Toxicity Risk | Negligible | Favorable safety profile |

This data is based on the findings for structurally similar compounds and serves as an illustrative example. nih.gov

These predictive models provide a critical filter in the drug development pipeline, allowing researchers to focus on compounds with the highest probability of success in later experimental stages.

Ligand-Receptor Interaction Studies of Synthesized Analogs

Ligand-receptor interaction studies, often conducted through molecular docking simulations, are a cornerstone of modern drug design. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy or docking score. This information helps to elucidate the mechanism of action of a compound and can guide the design of more potent and selective analogs.

In the context of derivatives of this compound, molecular docking studies can be employed to investigate their potential as inhibitors of specific enzymes or as ligands for particular receptors. For example, in the study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular docking was used to explore their binding to α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. nih.gov

The docking simulations revealed that the synthesized compounds, including the N-(4-bromophenyl) analog, fit well into the active sites of these enzymes, forming various interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions with key amino acid residues. nih.gov These interactions are crucial for the stability of the ligand-receptor complex and for the inhibitory activity of the compound.

The binding interactions for a representative analog can be detailed in a table.

Table 2: Predicted Ligand-Receptor Interactions for N-(4-Bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide with α-Glucosidase

| Interacting Residue | Interaction Type |

| ASP214 | Hydrogen Bond |

| ASP349 | Hydrogen Bond |

| ARG439 | Electrostatic (Pi-Cation) |

| PHE475 | Hydrophobic (Pi-Pi Stacked) |

| TYR158 | Hydrophobic (Pi-Pi T-shaped) |

This data is based on the findings for structurally similar compounds and serves as an illustrative example. [2. 12]

Furthermore, molecular dynamics (MD) simulations can be performed to validate the stability of the ligand-protein complex over time. In the aforementioned study, MD simulations suggested that the top-ranking compound remained stably bound within the active site of the target proteins. nih.gov The analysis of the root-mean-square deviation (RMSD) of the complex provides insights into its structural stability. nih.gov

These computational studies, by providing a detailed picture of ligand-receptor interactions at the molecular level, are invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more effective therapeutic agents based on the this compound scaffold.

Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of synthesized molecules like 4-Bromo-2-chlorobenzoyl chloride. These techniques provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

For ¹H NMR of this compound, the aromatic region of the spectrum is of primary interest. Due to the substitution pattern on the benzene (B151609) ring, three distinct proton signals are expected. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine, chlorine, and benzoyl chloride functionalities. While specific spectral data for this compound is not widely published, analysis of related compounds such as 2-chlorobenzoyl chloride and 4-bromobenzyl chloride can provide expected ranges. For instance, in a related compound, 2-chlorobenzoyl chloride, aromatic protons are observed in the range of 7.25 to 8.07 ppm. sigmaaldrich.comchemicalbook.com The integration of these signals would correspond to a 1:1:1 ratio, confirming the presence of three unique aromatic protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, one would expect to observe signals for the six aromatic carbons and the carbonyl carbon of the acyl chloride group. The chemical shifts of the aromatic carbons would be spread over a range influenced by the attached halogens and the carbonyl group. The carbonyl carbon signal is typically found in the downfield region of the spectrum. As with ¹H NMR, specific data for this compound is scarce, but data from analogues like 4-chlorobenzoyl chloride can be informative. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the acyl chloride group, typically observed in the region of 1750-1815 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the substituents on the aromatic ring.

Other significant absorptions would include C-Cl stretching vibrations, C-Br stretching vibrations, and various aromatic C-H and C=C stretching and bending vibrations. For comparison, the IR spectrum of the related compound 2-chlorobenzoyl chloride shows characteristic peaks that help in identifying its functional groups. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 253.91 g/mol . bldpharm.comsigmaaldrich.com

The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This would result in a complex molecular ion region with peaks at different m/z values corresponding to the various isotopic combinations.

The fragmentation of this compound under electron ionization would likely involve the loss of the chlorine atom from the acyl chloride group to form a stable acylium ion. Further fragmentation could involve the loss of carbon monoxide or cleavage of the halogen atoms from the aromatic ring. Analysis of the mass spectrum of the similar compound 4-bromobenzoyl chloride, available in the NIST WebBook, can provide insights into the expected fragmentation pathways. sigmaaldrich.com

Chromatographic Purity Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of the compound and any impurities. A patent describing the synthesis of the related 5-bromo-2-chlorobenzoyl chloride mentions the use of GC to determine a purity of 99.1%, indicating the utility of this method for purity assessment of such isomers. chemicalbook.com The choice of a suitable capillary column, such as a non-polar or medium-polarity column, and optimization of the temperature program would be critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the purity analysis of this compound. A reverse-phase HPLC method would likely be employed, using a C18 or similar column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier is often added to the mobile phase to ensure good peak shape. HPLC methods have been developed for the analysis of related compounds such as 4-chlorobenzoyl chloride and 4-bromo-2-chlorobenzonitrile (B136228), demonstrating the applicability of this technique. bldpharm.comsielc.com UV detection would be appropriate, given the chromophoric nature of the aromatic ring.

Advanced Separation Techniques for Complex Mixtures

For the analysis of complex mixtures that may arise during the synthesis of this compound, more advanced separation techniques may be necessary. Techniques such as two-dimensional gas chromatography (GCxGC) can provide significantly enhanced resolution compared to conventional GC, allowing for the separation of co-eluting components in complex matrices. While no specific applications of advanced techniques for this particular compound are documented, their use in the analysis of complex samples containing similar halogenated aromatic compounds is well-established.

Q & A

Q. What are the critical safety precautions when handling 4-bromo-2-chlorobenzoyl chloride in laboratory settings?

Category: Safety & Handling Researchers must use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to prevent skin/eye contact . Work should occur in a fume hood with adequate ventilation to avoid inhalation of vapors. Immediate rinsing with water for 15+ minutes is required for accidental exposure, followed by medical consultation . Storage requires airtight containers in cool, dry conditions away from moisture and oxidizers .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Category: Structural Characterization Nuclear Magnetic Resonance (NMR) is essential for verifying substituent positions (e.g., H NMR for aromatic protons, C NMR for carbonyl and halogenated carbons). Infrared (IR) spectroscopy confirms the acyl chloride (C=O stretch ~1770 cm) and absence of hydrolysis (no –OH bands). Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How should this compound be stored to prevent degradation?

Category: Storage & Stability Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants (e.g., silica gel) should be used to minimize hydrolysis. Periodic purity checks via thin-layer chromatography (TLC) or HPLC are advised .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during synthesis of this compound derivatives?

Category: Synthetic Chemistry Directed ortho-metalation (DoM) using directing groups (e.g., –COCl) can control bromine/chlorine positioning. For example, lithiation of 2-chlorobenzoyl chloride followed by quenching with Br or electrophilic bromination agents ensures regioselective substitution. Computational modeling (DFT) predicts reactive sites to optimize pathways .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?

Category: Structural Analysis SHELXL’s TwinRotMat and BASF parameters refine twinned data, while PART instructions model disorder. High-resolution datasets (≤1.0 Å) improve electron density maps. Complementary techniques like powder XRD or electron diffraction validate crystal packing .

Q. What neutralization protocols are effective for accidental spills involving this compound?

Category: Hazard Management Apply inert adsorbents (vermiculite) to contain spills, followed by slow addition of 10% sodium bicarbonate to neutralize acidic byproducts. Contaminated materials must be disposed as hazardous waste under EPA/REACH guidelines .

Q. How does hydrolysis of this compound impact its reactivity in coupling reactions?

Category: Reactivity Studies Hydrolysis generates 4-bromo-2-chlorobenzoic acid, reducing electrophilicity. Anhydrous conditions (molecular sieves, dry solvents) and catalysts (DMAP, pyridine) stabilize the acyl chloride for efficient amidation or esterification. Monitoring via P NMR (for phosphonate intermediates) quantifies reactivity .

Q. What regulatory constraints apply to international shipping of this compound?

Category: Compliance Classified as UN3261 (Corrosive Solid, Acidic, Organic), it requires Category II packaging (leak-proof, corrosion-resistant). Documentation must comply with OSHA HazCom 2012, REACH Annex XVII, and TSCA inventories. Export to the EU mandates SVHC screening .

Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 7.8–8.2 (m, aromatic H) | [20] |

| IR | 1770 cm (C=O stretch) | [20] |

| HRMS (ESI+) | [M+H] m/z calc. 251.89 | [20] |

Table 2: SHELXL Refinement Parameters for Crystallographic Analysis

| Parameter | Value/Instruction | Purpose |

|---|---|---|

| TWIN | -1 0 0 0 -1 0 0 0 -1 | Refine twinned data |

| PART | 1 2 | Model disorder |

| ISOR | 0.01 | Restrain thermal motion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.